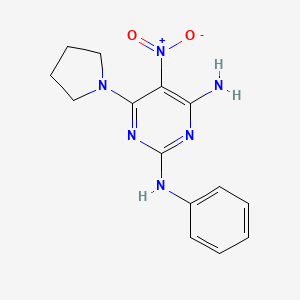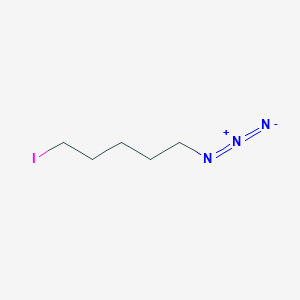
1-Azido-5-iodopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azido-5-iodopentane is an organic compound with the molecular formula C5H10IN3 It is characterized by the presence of both an azido group (-N3) and an iodine atom attached to a pentane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Azido-5-iodopentane can be synthesized through a multi-step process involving the conversion of an alcohol to an azide. One common method involves the reaction of 5-iodopentanol with sodium azide in the presence of a solvent such as dimethyl sulfoxide (DMSO). The reaction typically requires the use of triphenylphosphine and imidazole as catalysts .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azides .
Análisis De Reacciones Químicas
Types of Reactions: 1-Azido-5-iodopentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Cycloaddition Reactions:
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include sodium azide, triphenylphosphine, and imidazole in solvents like DMSO.
Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the cycloaddition of azides with alkynes.
Major Products:
Substitution Reactions: Products include various substituted pentanes depending on the nucleophile used.
Cycloaddition Reactions: The major products are triazoles, which are valuable in medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
1-Azido-5-iodopentane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Azido-5-iodopentane primarily involves its reactivity due to the azido group. The azido group is highly reactive and can undergo cycloaddition reactions with alkynes to form stable triazoles. This reactivity is harnessed in various applications, including bioorthogonal chemistry, where the azido group can be selectively targeted without interfering with other biological processes .
Comparación Con Compuestos Similares
- 1-Azido-3-iodopropane
- 1-Azido-4-iodobutane
- 1-Azido-6-iodohexane
Comparison: 1-Azido-5-iodopentane is unique due to its specific chain length and the positioning of the azido and iodine groups. This unique structure allows for specific reactivity patterns and applications that may not be achievable with other similar compounds. For example, the pentane chain length provides an optimal balance between reactivity and stability, making it a versatile building block in organic synthesis .
Propiedades
Número CAS |
142523-71-5 |
|---|---|
Fórmula molecular |
C5H10IN3 |
Peso molecular |
239.06 g/mol |
Nombre IUPAC |
1-azido-5-iodopentane |
InChI |
InChI=1S/C5H10IN3/c6-4-2-1-3-5-8-9-7/h1-5H2 |
Clave InChI |
DBDTTWIVANTBPM-UHFFFAOYSA-N |
SMILES canónico |
C(CCN=[N+]=[N-])CCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


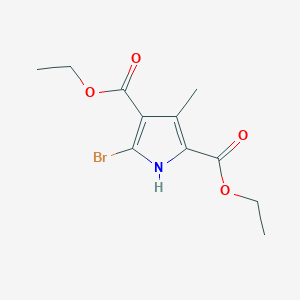

![1H-Thiopyrano[3,4-c]pyridine-5-carbonitrile, 8-butyl-3,3-dimethyl-6-piperazin-1-yl-3,4-dihydro-](/img/structure/B14152552.png)
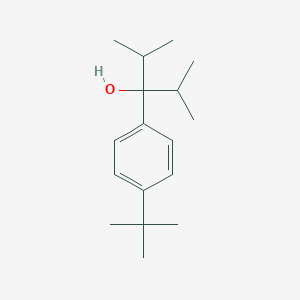

![(2E)-2-{[8-(benzyloxy)quinolin-2-yl]methylidene}hydrazinecarboxamide](/img/structure/B14152570.png)
![2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B14152578.png)

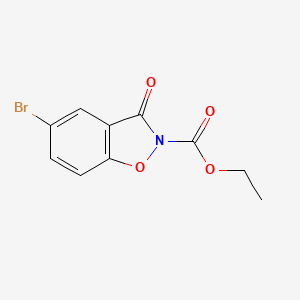
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14152606.png)
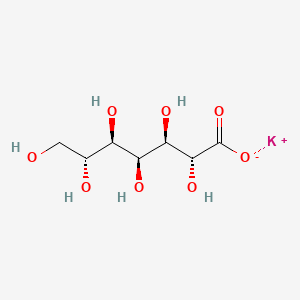
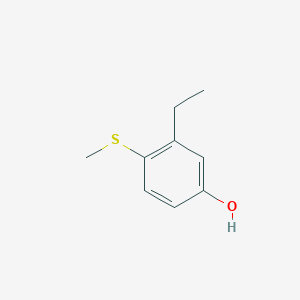
![N''-{4-[2-(Butylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14152616.png)
